molecular formula C13H20ClN B6166980 (1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride CAS No. 32908-34-2

(1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride

Cat. No.: B6166980
CAS No.: 32908-34-2
M. Wt: 225.8
InChI Key:
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Description

(1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a central amine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, amides, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-phenylethanamine: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the phenyl group.

    Benzylamine: Contains the phenyl group but lacks the cyclohexyl group.

Uniqueness

(1R)-1-cyclohexyl-1-phenylmethanamine hydrochloride is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, as it can interact with a wide range of molecular targets and participate in diverse chemical reactions.

Properties

CAS No.

32908-34-2

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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